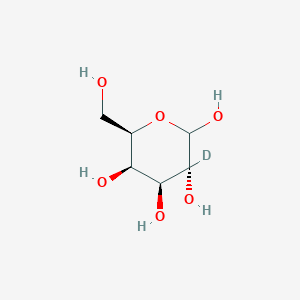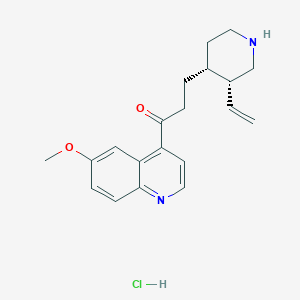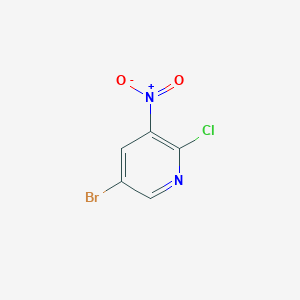
D-ガラクトース-2-d
概要
説明
D-Galactose-2-d is a naturally occurring monosaccharide, commonly found in nature as a component of oligosaccharides, polysaccharides, glycoproteins, and glycolipids. It is a C4 epimer of glucose and exists predominantly in the D-configuration. D-Galactose-2-d is a reducing sugar, which readily participates in the Maillard browning reaction. It is easily soluble in water and slightly soluble in ethanol and glycerol .
科学的研究の応用
D-Galactose-2-d has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other carbohydrates and derivatives.
Biology: Plays a role in the study of cellular interactions and signaling due to its presence in glycoproteins and glycolipids.
Industry: Employed in the production of low-calorie sweeteners and biofuels.
準備方法
Synthetic Routes and Reaction Conditions: D-Galactose-2-d can be synthesized through various chemical methods. One common method involves the use of tri-O-acetyl-D-galactal, which undergoes a series of reactions including the addition of nitrosyl chloride, conversion to an oxime, and reduction to yield D-galactosamine. This compound can then be further processed to obtain D-Galactose-2-d .
Industrial Production Methods: Industrial production of D-Galactose-2-d often involves microbial fermentation and enzymatic conversion. For example, the bioconversion of galactose-rich biomass using L-arabinose isomerase can produce D-Galactose-2-d. This method is advantageous due to its efficiency and the use of renewable resources .
化学反応の分析
Types of Reactions: D-Galactose-2-d undergoes various chemical reactions, including:
Oxidation: D-Galactose-2-d can be oxidized to form D-galactonic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of D-Galactose-2-d with sodium borohydride yields D-galactitol.
Common Reagents and Conditions:
Oxidation: Nitric acid, warm conditions.
Reduction: Sodium borohydride, aqueous conditions.
Substitution: Acetic anhydride, silver oxide, alkyl halides.
Major Products:
Oxidation: D-galactonic acid.
Reduction: D-galactitol.
Substitution: Various esters and ethers.
作用機序
D-Galactose-2-d exerts its effects through interactions with specific cell receptors, such as galactose receptors on hepatocytes and macrophages. It can induce cellular responses by binding to these receptors, leading to various downstream effects. For example, in drug delivery, the attachment of D-Galactose-2-d to drugs enhances their uptake by target cells .
類似化合物との比較
D-Glucose: Another aldohexose, differing from D-Galactose-2-d at the fourth carbon atom.
D-Fructose: A ketohexose, structurally different due to the presence of a ketone group instead of an aldehyde.
Uniqueness: D-Galactose-2-d is unique in its ability to participate in specific biochemical pathways and its role in the synthesis of complex carbohydrates. Its interactions with cell surface receptors make it particularly valuable in targeted drug delivery and diagnostic applications .
特性
IUPAC Name |
(3R,4S,5R,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-ODFFSVOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H]([C@H]([C@H](OC1O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of D-Galactose-2-d?
A1: D-Galactose-2-d acts as a fucosylation inhibitor. Fucosylation is a type of glycosylation where a fucose sugar is added to proteins or lipids. This process is catalyzed by enzymes called fucosyltransferases (FUTs). D-Galactose-2-d inhibits the activity of FUTs, thereby reducing the addition of fucose sugars to molecules. [, , , , ] This inhibition of fucosylation can have a wide range of downstream effects on cellular processes, particularly those related to inflammation and immune response.
Q2: What specific cell types and disease models have been studied in relation to D-Galactose-2-d's effects on fucosylation?
A2: Research has shown that D-Galactose-2-d effectively inhibits fucosylation in macrophages, key immune cells involved in inflammatory responses. [, , ] Specifically, studies have demonstrated that D-Galactose-2-d can:
- Reduce inflammatory macrophage differentiation: D-Galactose-2-d hinders the differentiation of macrophages into the pro-inflammatory M1 phenotype, suggesting a role in regulating macrophage polarization. [, ]
- Suppress T-cell activation and proliferation: D-Galactose-2-d limits T-cell activation and proliferation, both in vitro and in vivo, indicating potential in modulating immune responses. []
- Impact ocular surface health: Research in mouse models of dry eye disease (DED) demonstrated that D-Galactose-2-d reduced corneal epithelial defects and increased tear production, suggesting a potential therapeutic avenue for DED. []
Q3: How does D-Galactose-2-d's inhibition of fucosylation translate to therapeutic potential in diseases like rheumatoid arthritis?
A3: Rheumatoid arthritis (RA) is characterized by chronic inflammation and joint damage. Studies using D-Galactose-2-d in animal models of RA have shown promising results. [, , ] These include:
- Reduced arthritis severity: Treatment with D-Galactose-2-d significantly reduced the severity of collagen-induced arthritis in mice, suggesting its potential as a disease-modifying agent. [, ]
- Modulation of immune responses: D-Galactose-2-d decreased the levels of pro-inflammatory cytokines, such as TNF-α, and reduced the number of inflammatory macrophages in lymph nodes, indicating its ability to dampen the inflammatory response associated with RA. [, ]
- Regulation of macrophage phenotype: By inhibiting fucosylation, D-Galactose-2-d appears to promote a shift in macrophage polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype, potentially contributing to its therapeutic effects in RA. []
Q4: What is the structural characterization of D-Galactose-2-d?
A4: D-Galactose-2-d (2-deoxy-D-galactose) is a deoxy sugar that is structurally similar to D-galactose, but lacks a hydroxyl group at the C-2 position.
Q5: What are the potential implications of D-Galactose-2-d affecting renal sugar transport, as observed in the winter flounder study?
A5: While the primary focus of recent research on D-Galactose-2-d centers around its fucosylation inhibition properties, an earlier study in winter flounder revealed its interaction with renal sugar transport. [] The study demonstrated that D-Galactose-2-d is secreted by the kidneys and that this secretion is influenced by the presence of other sugars like glucose and galactose. [] This finding suggests that D-Galactose-2-d might interact with sugar transporters in the kidneys, potentially influencing sugar handling and excretion. Further investigation is needed to fully understand the implications of these interactions in mammals, particularly in the context of long-term administration.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
